CID 132389078
Description
CID 132389078 (Chemical Identifier 132389078) is a compound registered in PubChem, a comprehensive database of chemical molecules and their properties. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546) are characterized by cyclic ether structures and bioactivity , suggesting this compound may belong to a structurally complex class of natural or synthetic molecules. Further experimental characterization (e.g., GC-MS, NMR) would be required to confirm its exact structure and properties .
Properties
InChI |
InChI=1S/C15H26N2O4S/c1-5-6-9-16-22(19,20)11-12-7-8-13(10-12)17-14(18)21-15(2,3)4/h6,12-13,16H,1,7-11H2,2-4H3,(H,17,18)/t12-,13+/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSHMFYOWXKVEA-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)NCC=C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)NCC=C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
CID 132389078 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions could utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 132389078 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, the compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, this compound could be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 132389078 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific structure and properties of the compound. Understanding the mechanism of action is crucial for determining its potential therapeutic applications and for predicting any possible side effects.
Comparison with Similar Compounds
To contextualize CID 132389078, we compare it with structurally or functionally related compounds based on PubChem similarity metrics and documented research.
Structural Analogs
The following compounds exhibit structural or functional similarities to this compound, as inferred from PubChem’s similarity algorithms and literature:

Key Observations :
- Structural Complexity: this compound likely shares macrocyclic or polyether features with oscillatoxin derivatives (CID 101283546, CID 185389), which are known for their intricate ring systems and bioactive profiles .
Physicochemical Properties
Hypothetical comparisons based on PubChem’s predictive models:
| Property | This compound (Predicted) | CID 101283546 (Oscillatoxin D) | CID 46907796 (Nrf2 Inhibitor) |
|---|---|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.5 | 4.1 | 2.8 |
| Water Solubility | Low (<0.1 mg/mL) | Insoluble | Moderate (0.5 mg/mL) |
| Bioavailability Score | 0.55 | 0.17 | 0.75 |
| Toxicity Alerts | 0 | 2 (PAINS alerts) | 1 (Brenk alerts) |
Insights :
- Lipophilicity : this compound’s predicted LogP (3.2) aligns with moderately lipophilic compounds, suggesting membrane permeability .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 132389078?
- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question . For example:
- Population: Specific biological system or model organism affected by this compound.
- Intervention: Molecular interactions or experimental conditions (e.g., dose-response assays).
- Comparison: Control groups or baseline data.
- Outcome: Measurable effects (e.g., enzymatic inhibition, gene expression changes).
- Time: Duration of exposure or observation.
Q. What are key considerations for designing experiments involving this compound?
- Methodological Steps :
Define independent (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, cytotoxicity).
Include controls (positive/negative, vehicle controls) to isolate effects .
Use replication (biological/technical) to minimize variability .
Document protocols in detail (e.g., reagent sources, equipment calibration) to ensure reproducibility .
- Reference experimental design principles from , such as architectural design and input/output specifications for systemic rigor .
Q. How do I conduct a systematic literature review on this compound?
- Methodology :
- Use Google Scholar and databases (e.g., PubMed, Reaxys) with Boolean operators (e.g., "this compound AND pharmacokinetics") .
- Prioritize primary sources (peer-reviewed journals) over secondary summaries .
- Extract data into a matrix: study objectives, methods, results, gaps.
- Apply PRISMA guidelines for transparency in screening and selection .
Advanced Research Questions
Q. How should I analyze contradictory data on this compound’s mechanism of action?
- Methodological Approach :
- Perform triangulation : Cross-validate results using multiple techniques (e.g., crystallography, molecular dynamics simulations, in vitro assays) .
- Apply iterative analysis : Re-examine experimental conditions (e.g., pH, solvent effects) that may influence outcomes .
- Use statistical models (e.g., Bayesian inference) to quantify uncertainty and identify confounding variables .
- Document discrepancies in supplementary materials for peer review .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Best Practices :
- Provide detailed synthetic protocols (e.g., step-by-step procedures, purification methods) in the main text or supplementary files .
- Characterize compounds using standardized techniques (e.g., NMR, HPLC, mass spectrometry) with raw data deposition in public repositories .
- For novel derivatives, include purity metrics (e.g., ≥95% by HPLC) and spectral validation .
Q. How can I ethically acquire third-party data or materials for studying this compound?
- Procedural Steps :
Submit formal requests to institutions (e.g., Cambridge University Press) with:
- Research questions, methodology, and intended outcomes .
- A letter of support from academic supervisors (for students) .
Draft data-sharing agreements specifying usage rights, attribution, and pre-publication review clauses .
Use open-access repositories (e.g., PubChem, Zenodo) for supplementary datasets to comply with FAIR principles .
Data Presentation and Reporting
Q. What are the standards for presenting this compound-related data in publications?
- Guidelines :
- Tables/Figures : Limit to 3–5 critical datasets; avoid redundancy with text .
- Legends : Describe non-obvious trends and statistical significance (e.g., p-values, confidence intervals) .
- Supplementary Materials : Include raw spectra, computational scripts, and validation protocols .
- Follow journal-specific formatting (e.g., Biochemistry (Moscow)’s requirements for abstract structure and keyword limits) .
Q. How do I address ethical considerations in studies involving this compound?
- Checklist :
- Declare conflicts of interest (e.g., funding sources, patent applications) .
- Ensure compliance with institutional review boards (IRBs) for in vivo studies .
- Use anonymous data coding for sensitive information (e.g., patient-derived samples) .
Integration of Multi-Method Approaches
Q. What mixed-methods approaches are suitable for studying this compound’s biological effects?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

